24-Ethylcholesterol

Descripción general

Descripción

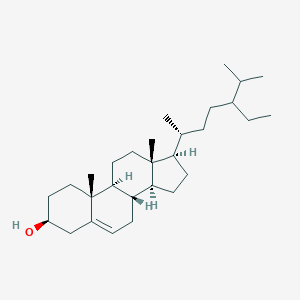

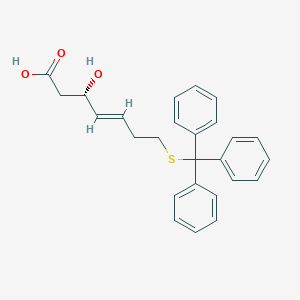

24-Ethylcholesterol is a sterol with the molecular formula C29H50O . It is also known by other names such as (3β,24ξ)-Stigmast-5-en-3-ol . It is formed from the biohydrogenation of β-sitosterol (24-ethyl cholest-5en-3β-ol, 24-ethyl cholesterol) in the gastrointestinal tract of most higher animals, especially herbivores .

Synthesis Analysis

The synthesis of this compound involves a late side-chain reductase cycloartenol-to-cholesterol biosynthesis pathway in brown algae . The metabolic reactions involved in the sterol biosynthesis pathway are globally conserved across eukaryotes . The synthesis of this compound parallels cholesterol synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of 29 carbon atoms, 50 hydrogen atoms, and one oxygen atom . It has an average mass of 414.707 Da and a monoisotopic mass of 414.386169 Da . The structure of this compound differentiates it from other sterols .Physical And Chemical Properties Analysis

This compound has a molecular formula of C29H50O, an average mass of 414.707 Da, and a monoisotopic mass of 414.386169 Da . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Sterol Composition and Biosynthesis in Fungi and Plants

24-Ethylcholesterol plays a significant role in the sterol composition of various organisms. In fungi, the progression from cholesterol and other Δ5 sterols to ergosterol in later diverging fungi is observed, with deviations in certain clades. For instance, this compound is a major sterol in Glomeromycota and features in the sterol composition of the green alga Ulva australis (Weete, Abril, & Blackwell, 2010). In plants, sterol methyltransferase 1 (SMT1) controls the level of cholesterol and is responsible for the ethyl addition at carbon 24 in plant sterols, including this compound (Diener et al., 2000).

Environmental Biomarkers

In environmental sciences, this compound serves as a biomarker. Its presence and concentration in riverine particulates can help assess fecal matter inputs in aquatic environments. For instance, a study found that this compound concentrations tended to decrease in comparison to other fecal markers in lower reaches of rivers, providing insights into sewage discharges and other fecal sources in these ecosystems (Elhmmali, Roberts, & Evershed, 2000).

Cholesterol Metabolism and Neurological Disorders

This compound is also relevant in cholesterol metabolism and its implications in neurological disorders. For example, 24(S)-hydroxycholesterol, a cholesterol metabolite, is used as a biomarker in the assessment of brain cholesterol metabolism in conditions like Alzheimer's disease and Huntington's disease (Hughes, Rosano, Evans, & Kuller, 2013); (Leoni, Long, Mills, Donato, & Paulsen, 2013).

Pharmacology and Health

In pharmacological research, this compound derivatives have been explored for their potential health benefits. For instance, derivatives from the brown alga Sargassum carpophyllum, including this compound, showed cytotoxic activity against various cancer cell lines (Tang, Yi, Yao, Xu, Zhang, & Lin, 2002). Additionally, fucosterols from Hizikia fusiformis, including this compound derivatives, have shown proliferation activities on osteosarcoma-derived cell MG63 (Huh, Lee, In, Lee, Park, Yi, Kang, Seo, & Baek, 2012).

Mecanismo De Acción

Target of Action

24-Ethylcholesterol, also known as (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, primarily targets low-density lipoprotein cholesterol (LDL-C) . LDL-C is the primary target in lipid-lowering strategies, and the goal of treatment depends on the level of individual risk in each patient .

Mode of Action

It is known that the compound’s synthesis parallels cholesterol production . When added to cells, it can decrease cholesterol synthesis and up-regulate cholesterol efflux genes .

Biochemical Pathways

This compound is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol . This synthesis should be subject to the same negative feedback regulation as cholesterol synthesis . The synthesis of this compound faithfully tracks cholesterol synthesis .

Pharmacokinetics

It is known that the synthesis of this compound parallels cholesterol synthesis . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of cholesterol.

Result of Action

The result of this compound’s action is a decrease in cholesterol synthesis and an up-regulation of cholesterol efflux genes . This results in a reduction in the accumulation of newly-synthesized cholesterol .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the cell. For example, the addition of cholesterol to cells leads to a rapid and preferential inhibition of this compound synthesis . Furthermore, the synthesis of this compound can be influenced by varying cholesterol synthetic rates by pre-treatment with a statin, or lipoprotein cholesterol loading of macrophages .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-OAIXMFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044197 | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19044-06-5 | |

| Record name | 24-Ethylcholest-5-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,24ξ)-stigmast-5-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 24-ethylcholesterol and where is it found?

A1: this compound, also known as sitosterol (22,23-dihydrostigmasterol), is a plant sterol commonly found in various plant sources. It has been identified in the lab-lab, a mixture of algae and plankton found in fishponds []. This compound has also been found in marine environments, specifically in Antarctic sea ice diatom communities [, ], and in the green alga Ulva australis []. Interestingly, it has also been detected in geochemical samples like marine Holocene sediments and marine sinking particles, suggesting a marine algal origin [].

Q2: How does the sterol composition of Blumeria graminis conidia change during their ontogeny?

A2: Research indicates that the sterol composition of Blumeria graminis conidia undergoes significant changes during their ontogeny [, ]. Young conidia primarily contain 24-ethylsterols such as 24-ethylcholesta-5,22-dienol, this compound, and Δ5-avenasterol. In contrast, older conidia exhibit a predominance of 24-methylsterols, mainly 24-methylenecholesterol and episterol.

Q3: Can this compound be metabolized by insects?

A3: Yes, insects can metabolize this compound. For instance, the silkworm Bombyx mori converts sitosterol (this compound) into cholesterol through a pathway involving the intermediate 24,28-epoxy-24-ethylcholesterol (fucosterol epoxide) []. Studies using a cell-free preparation from silkworm guts demonstrated the effective conversion of 3 alpha-3H-labeled fucosterol epoxides into desmosterol and cholesterol []. In the corn earworm (Heliothis zea), this compound can support larval growth, but the insect ultimately converts it to cholesterol via a 24-dealkylation pathway [].

Q4: How does the fungus Phytophthora cactorum utilize this compound?

A4: Phytophthora cactorum, a fungus unable to epoxidize squalene, can utilize this compound differently than other sterols []. While it accumulates other sterols like cholesterol, wingsterol, and desmosterol without metabolizing them, P. cactorum specifically reduces this compound to this compound. This suggests a specific metabolic pathway for this compound in this fungus.

Q5: Does the configuration at C-24 affect the biological activity of this compound?

A5: Yes, the stereochemistry of this compound at the C-24 position plays a crucial role in its biological activity, particularly in insects. Research on the silkworm Bombyx mori showed that while the 24R,28R and 24S,28S stereoisomers of fucosterol epoxide were readily converted to cholesterol, the 24R,28S and 24S,28R isomers (isofucosterol epoxides) failed to support larval growth and development []. This highlights the importance of stereospecificity in this compound metabolism and function.

Q6: Are there any plant species known to contain both 24α- and 24β-epimers of 24-ethylsterols?

A6: Yes, studies on the sterol composition of various Clerodendrum species (Verbenaceae) revealed the presence of both 24α- and 24β-epimers of 24-ethylsterols lacking a Δ25-bond []. Interestingly, the 24α-epimers were found to be the predominant forms in these plants.

Q7: What is the significance of 4,24-dimethylcholest-7-enol in the green alga Cephaleuros?

A7: Research on the sterol composition of the parasitic green alga Cephaleuros revealed the presence of a unique sterol, 4,24-dimethylcholest-7-enol, as the major sterol component (65%) []. This finding marks the first report of this particular sterol as the principal sterol in any living organism, emphasizing the diverse sterol profiles found in different algal species.

Q8: Can propiconazole, a fungicide, impact the growth of beneficial fungi like Glomus irregulare?

A8: Yes, propiconazole, a fungicide belonging to the Sterol Biosynthesis Inhibitor (SBI) class, can negatively impact the development of beneficial arbuscular mycorrhizal fungi (AMF) like Glomus irregulare []. Studies revealed that increasing concentrations of propiconazole inhibited the growth and development of G. irregulare, possibly by disrupting sterol biosynthesis, altering membrane composition, and reducing storage lipids [].

Q9: What is the role of this compound in human health?

A9: this compound is a plant sterol that can be absorbed by humans through the diet [, ]. While it does not have the same biological functions as cholesterol, it can compete with cholesterol for absorption in the intestines, potentially leading to a decrease in cholesterol absorption and a reduction in blood cholesterol levels. This effect has led to the investigation of this compound and other plant sterols as potential cholesterol-lowering agents [].

Q10: What are some analytical techniques used to identify and quantify this compound in various samples?

A10: Several analytical methods are employed for the identification and quantification of this compound in different sample types. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for analyzing sterols, including this compound [, , , , ]. GC-MS allows for the separation and identification of individual sterols based on their retention times and mass spectra. In some cases, high-performance liquid chromatography (HPLC) is used either alone or in conjunction with GC-MS for further separation and purification of sterols [].

Q11: Are there any environmental concerns associated with this compound?

A11: While this compound is a naturally occurring plant sterol, its presence in the environment, particularly aquatic ecosystems, can be an indicator of sewage contamination []. Wastewater treatment plants (WWTPs) have been identified as potential sources of this compound and other sterols in the atmosphere, particularly those using coarse bubble diffusers in aeration tanks []. Monitoring this compound levels in environmental samples can provide insights into fecal pollution and the effectiveness of wastewater treatment processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)